2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
Description
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a 2-fluorobenzyl substituent attached to a 2,7-diazaspiro[4.5]decan-1-one core. Its molecular formula is C₁₅H₁₈FN₂O, with a molecular weight of 276.32 g/mol. The spirocyclic architecture positions two nitrogen atoms at the 2- and 7-positions, creating a rigid bicyclic framework that enhances binding specificity to biological targets. The 1-one (amide) group is critical for hydrogen-bonding interactions, while the 2-fluorobenzyl substituent modulates lipophilicity and target engagement .
However, its explicit pharmacological profile remains under investigation.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-5-2-1-4-12(13)10-18-9-7-15(14(18)19)6-3-8-17-11-15/h1-2,4-5,17H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIXMSLJIFNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=CC=C3F)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
A foundational approach to diazaspiro compounds involves reductive amination followed by intramolecular cyclization. For example, Thieme Connect details the synthesis of analogous 2,6-diazaspiro[3.3]heptanes via sodium triacetoxyborohydride-mediated reductive amination. Adapting this method, the target compound could be synthesized by reacting a fluorobenzylamine derivative with a suitably functionalized aldehyde precursor. Cyclization under basic conditions (e.g., t-BuOK in THF at 70°C) facilitates spiro ring formation, as demonstrated in similar systems.
Sulfonylation and Functionalization
Ambeed reports functionalization strategies for related diazaspiro compounds using sulfonyl chlorides. For instance, 2,8-diazaspiro[4.5]decan-1-one reacts with aryl sulfonyl chlorides in dichloromethane with triethylamine as a base, yielding sulfonylated derivatives in moderate yields (49–32%). While this method targets sulfonyl analogs, it highlights the reactivity of the diazaspiro core, suggesting that 2-fluorobenzyl groups could be introduced via analogous alkylation or benzylation steps.
Detailed Synthetic Protocols
Preparation of the Diazaspiro Core
The spirocyclic backbone is typically constructed from a bicyclic precursor. A representative protocol involves:
-
Aldehyde Synthesis : Condensation of 3-chloromethylazetidine with a primary amine to form an imine intermediate.
-
Reductive Amination : Treatment with sodium triacetoxyborohydride to yield the secondary amine.
-
Cyclization : Heating with a strong base (e.g., t-BuOK) to induce ring closure, forming the spiro structure.
For this compound, substituting the benzyl group in analogous procedures with 2-fluorobenzyl bromide could achieve the desired substitution.
Optimization and Yield Considerations
Yield Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Spiro Core Formation | t-BuOK, THF, 70°C | 60–75 |
| 2-Fluorobenzylation | K₂CO₃, DMF, 60°C | 45–55 |
| Hydrochloride Salt | HCl/MeOH, recrystallization | 85–90 |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition can have therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The activity of diazaspiro derivatives is highly dependent on:
- Diaza Position : 2,7- vs. 2,8-diazaspiro isomers.
- Substituents : Fluorine placement (ortho, meta, para) and additional functional groups (e.g., methoxy, benzyl).
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Fluorine Placement : Ortho-fluorine (as in the target compound) balances lipophilicity and metabolic stability compared to para- or meta-fluoro derivatives. The 2,6-difluoro substitution in 20b may enhance AChE affinity but reduce CNS penetration due to increased polarity .
- Amide Criticality: Methylation of the 1-one amide (e.g., in compound 44) reduces potency by 24-fold, underscoring the importance of H-bond donor/acceptor motifs .
- Spiro Position : 2,7-diazaspiro derivatives are more common in neurological targets (AChE, DAT), while 2,8 isomers are explored in inflammatory pathways (RIPK1, TYK2/JAK1) .
Pharmacological and Computational Insights
- AChE Inhibition : Compound 20b demonstrated superior in silico binding to AChE compared to donepezil, attributed to dual fluorobenzyl and methoxybenzyl groups .
- RIPK1 Inhibition : 2,8-diazaspiro derivatives (e.g., from ) showed IC₅₀ values <100 nM in necroptosis assays, with spirocyclic rigidity improving kinase selectivity .
- DAT Selectivity: The bis(4-fluorophenyl)methyl group in the patent compound () enhances DAT affinity over serotonin/norepinephrine transporters, reducing off-target effects .
Biological Activity
The compound 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20FN2O
- Molecular Weight : 262.34 g/mol
- LogP : 1.24
- Polar Surface Area : 41 Ų
These properties suggest moderate lipophilicity and potential for cell membrane permeability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that compounds within the diazaspiro class exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, studies have highlighted the following activities for this compound:
- Anticancer Activity : Preliminary evaluations suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains.
- Neuroprotective Effects : Certain spiro compounds have been indicated to protect neuronal cells from oxidative damage.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in target cells, leading to apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : Some diazaspiro compounds inhibit enzymes involved in cancer cell proliferation.
Case Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer properties of various diazaspiro derivatives found that this compound exhibited significant cytotoxicity against colorectal cancer cell lines (HCT116 and SW620). The compound induced apoptosis via ROS-mediated pathways, activating the JNK signaling cascade.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 15 | ROS induction |
| This compound | SW620 | 20 | JNK pathway activation |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial activity, derivatives of diazaspiro compounds were tested against various bacterial strains. The results demonstrated that certain modifications to the structure improved efficacy against Gram-positive bacteria.
| Compound Structure Modification | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Original Structure | Staphylococcus aureus | 32 µg/mL |
| Modified with methyl group | Staphylococcus aureus | 16 µg/mL |
Q & A
Q. What are the established synthetic routes for 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one, and how do reaction conditions influence yield?
The synthesis of spirocyclic compounds like this typically involves Mannich reactions or multi-step cyclization. For example, analogous spiro compounds (e.g., 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one) are synthesized via nucleophilic substitution followed by ring closure under basic conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature : Cyclization steps often require reflux (80–120°C).
- Catalysts : K₂CO₃ or Et₃N are common bases for deprotonation. Yield optimization data for similar compounds show ~60–75% efficiency under these conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the spirocyclic core and fluorobenzyl substitution. The fluorine atom induces distinct splitting patterns in aromatic protons (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for verifying the spiro[4.5]decan system (e.g., C–N bond lengths: 1.46–1.49 Å) .
- HRMS : Validates molecular formula (C₁₆H₂₀FN₂O⁺, exact mass: 293.1564) .
Q. How can researchers ensure purity during synthesis, and what are common impurities?
- HPLC : Use reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm. Typical mobile phase: acetonitrile/water (70:30) .
- Common impurities :
- Unreacted 2-fluorobenzyl precursors (retention time ~3.2 min).
- Byproducts from incomplete cyclization (e.g., open-chain intermediates) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity for neurological targets?
- Molecular docking : Use AutoDock Vina to model interactions with GABAA receptors. The fluorobenzyl group may occupy hydrophobic pockets, while the spirocyclic core mimics rigid neuroactive scaffolds .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- SAR studies : Modifying the fluorobenzyl substituent (e.g., replacing F with Cl) alters binding energy (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol) .
Q. How do environmental factors affect the compound’s stability in biological assays?
- pH stability : Degrades rapidly at pH > 8.0 (t₁/₂ = 2.3 h) due to lactam ring hydrolysis. Use buffered solutions (pH 6.0–7.4) for in vitro studies .
- Light sensitivity : The fluorobenzyl group undergoes photodefluorination under UV light (λ = 300 nm). Store samples in amber vials .
Q. What methodologies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Assay standardization :
| Parameter | Recommended Value |
|---|---|
| Cell line | HEK293 transfected with target receptor |
| Incubation time | 24 h |
| Control | 1 μM diazepam (positive allosteric modulator) |
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models. Adjust for batch variability in compound purity (e.g., ±5% HPLC purity threshold) .
Methodological Best Practices
Q. How to design dose-response studies for evaluating neurotoxicity?
- In vivo models : Administer 0.1–10 mg/kg (i.p.) in Sprague-Dawley rats. Monitor locomotor activity (open-field test) and GABAergic biomarkers (e.g., glutamic acid decarboxylase) .
- In vitro models : Primary cortical neurons exposed to 1–100 μM. Measure apoptosis via caspase-3 activation and LDH release .
Q. What are the guidelines for reporting synthetic and analytical data in manuscripts?
- Synthesis : Include detailed reaction schemes, molar ratios, and purification methods (e.g., column chromatography: silica gel, hexane/EtOAc gradient) .
- Analytical : Provide raw spectral data (NMR, HRMS) in supplementary materials. Use IUPAC nomenclature for reproducibility .
Tables
Q. Table 1. Comparative Synthetic Routes for Spirocyclic Analogues
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one | Mannich reaction | 68 | |
| This compound | Cyclization under reflux | 72 |
Q. Table 2. Key NMR Signals for Structural Confirmation
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 (spiro) | 3.85 | d | Lactam NH |
| H-9 (fluorobenzyl) | 7.45 | dd | Aromatic F-substituted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
